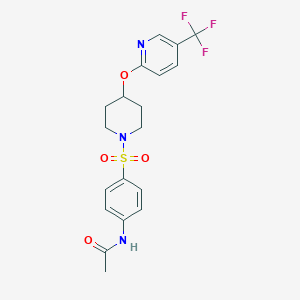

N-(4-((4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)sulfonyl)phenyl)acetamide

Description

Properties

IUPAC Name |

N-[4-[4-[5-(trifluoromethyl)pyridin-2-yl]oxypiperidin-1-yl]sulfonylphenyl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20F3N3O4S/c1-13(26)24-15-3-5-17(6-4-15)30(27,28)25-10-8-16(9-11-25)29-18-7-2-14(12-23-18)19(20,21)22/h2-7,12,16H,8-11H2,1H3,(H,24,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCXXFRHUEZKXBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)OC3=NC=C(C=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20F3N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Mode of Action

It is likely that the compound interacts with its targets through a series of chemical reactions, possibly involving the formation of covalent bonds or intermolecular forces. The specific changes resulting from these interactions are currently unknown and require further investigation.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. These factors can include pH, temperature, presence of other molecules, and cellular environment.

Biological Activity

N-(4-((4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)sulfonyl)phenyl)acetamide is a compound that has garnered attention for its potential biological activities, particularly as an antagonist of orexin receptors. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by several functional groups:

- Trifluoromethyl Group : Enhances lipophilicity and biological activity.

- Pyridine and Piperidine Moieties : Contribute to receptor binding capabilities.

- Sulfonamide Group : Often associated with biological activity in pharmaceuticals.

The molecular formula is , which indicates a significant molecular weight that may influence its pharmacokinetic properties.

Research indicates that this compound acts primarily as an orexin receptor antagonist . Orexins (hypocretins) are neuropeptides involved in regulating arousal, wakefulness, and appetite. The antagonism of orexin receptors can lead to various physiological effects, such as:

- Decreased Appetite : Potential use in weight management.

- Sedative Effects : Possible applications in sleep disorders.

Antimicrobial Properties

Recent studies have shown that compounds similar to this compound exhibit antimicrobial properties. For instance:

- Broad-Spectrum Activity : Compounds with similar structures demonstrated inhibition against various bacterial strains, including Gram-positive and Gram-negative bacteria.

| Compound | MIC (μg/mL) | Bacterial Strain |

|---|---|---|

| Compound A | 15.625 | Staphylococcus aureus |

| Compound B | 62.5 | Escherichia coli |

The mechanism of action appears to involve the inhibition of protein synthesis pathways, leading to bactericidal effects .

Anticancer Activity

There is growing evidence suggesting that the compound may also possess anticancer properties. The presence of the trifluoromethyl group has been linked to enhanced potency against certain cancer cell lines. For example:

- Inhibition of Cell Proliferation : Studies indicate that derivatives can inhibit cell growth in various cancer models, potentially through modulation of specific signaling pathways.

Case Studies

- Orexin Receptor Antagonism : A study demonstrated that similar compounds effectively reduced food intake in animal models by blocking orexin receptors, suggesting potential therapeutic uses in obesity management .

- Antimicrobial Efficacy : Another research project highlighted the effectiveness of related compounds against methicillin-resistant Staphylococcus aureus (MRSA), showcasing their potential as alternative antibiotics .

- Anticancer Research : In vitro studies have shown that derivatives inhibit proliferation in breast cancer cell lines, emphasizing the need for further exploration into their mechanisms and therapeutic applications .

Comparison with Similar Compounds

Structural Analogues with Piperazine/Piperidine Cores

Compound 8b ()

- Structure : N-{5-[4-({4-[4-chloro-3-(trifluoromethyl)benzoyl]piperazin-1-yl}carbonyl)phenyl]pyridin-2-yl}acetamide.

- Key Differences :

- Linkage : Uses a carbonyl group instead of sulfonyl.

- Core : Piperazine (6-membered ring with two nitrogen atoms) vs. piperidine (single nitrogen).

- Substituent : Benzoyl group with -CF₃ and -Cl vs. pyridyloxy-CF₃.

- Properties : Melting point (241–242°C), molecular weight (530 g/mol). The carbonyl linkage may reduce solubility compared to sulfonyl .

Compound 9a ()

- Structure : N-{6-[4-({4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}carbonyl)phenyl]pyridin-2-yl}acetamide.

- Key Differences :

- Substituent Position : Pyridine ring substitution at position 6 vs. 5 in the target compound.

- Substituent : 3-(Trifluoromethyl)benzoyl vs. pyridyloxy-CF₃.

- Properties : Synthesized via similar coupling reactions, suggesting comparable synthetic accessibility .

ND-11543 ()

- Structure : N-(3-Fluoro-4-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)benzyl)-imidazo[2,1-b]thiazole-5-carboxamide.

- Key Differences :

- Core : Piperazine with trifluoromethylpyridyl substituent.

- Functional Groups : Carboxamide vs. acetamide; lacks sulfonyl linkage.

Analogues with Sulfonyl Linkages

Compound from

- Structure : 2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(3-(trifluoromethyl)phenyl)acetamide.

- Key Differences :

- Core : Indole-sulfonyl vs. phenyl-sulfonyl.

- Substituent : 4-Methylpiperidine vs. pyridyloxy-CF₃.

- Properties: Molecular weight (521.6 g/mol), Smiles notation confirms structural complexity .

Compound from

- Structure : N-[4-({4-[3-(thiophen-2-yl)-1H-pyrazol-5-yl]piperidin-1-yl}sulfonyl)phenyl]acetamide.

- Key Differences :

- Substituent : Thienyl-pyrazole vs. pyridyloxy-CF₃.

- Relevance : Demonstrates the versatility of sulfonyl-linked acetamides in accommodating diverse heterocycles .

Melting Points and Molecular Weights

| Compound | Melting Point (°C) | Molecular Weight (g/mol) |

|---|---|---|

| Target Compound | Not reported | ~500 (estimated) |

| 8b () | 241–242 | 530 |

| 9a () | Not reported | ~480 |

| ND-11543 () | Not reported | 571.2 |

| Compound | Not reported | 521.6 |

- The target compound’s sulfonyl linkage and pyridyloxy-CF₃ group likely increase its molecular weight compared to carbonyl-linked analogs (e.g., 8b).

Functional Group Impact

- Sulfonyl vs.

- Piperidine vs. Piperazine : Piperidine’s lower basicity (pKa ~11 vs. piperazine’s ~9) may alter pharmacokinetics, such as absorption and metabolism.

- Trifluoromethylpyridine : The -CF₃ group increases electron-withdrawing effects and metabolic stability, a feature shared with ND-11543 .

Q & A

Q. What are the recommended synthetic routes for synthesizing N-(4-((4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)sulfonyl)phenyl)acetamide, and how can reaction efficiency be optimized?

Methodological Answer: The synthesis typically involves sequential coupling reactions:

Piperidine functionalization : React 5-(trifluoromethyl)pyridin-2-ol with piperidin-4-ol under Mitsunobu conditions (using triphenylphosphine and diethyl azodicarboxylate) to form the ether linkage .

Sulfonation : Treat the piperidinyl ether with sulfonyl chloride derivatives to introduce the sulfonyl group.

Acetamide coupling : React the sulfonated intermediate with 4-aminophenylacetamide using carbodiimide coupling agents (e.g., EDC/HOBt) .

Optimization Strategies :

- Use Design of Experiments (DoE) to identify critical parameters (e.g., temperature, stoichiometry) affecting yield .

- Monitor reaction progress via HPLC or TLC to minimize byproducts.

- Purify intermediates via column chromatography or recrystallization.

Q. Which analytical techniques are essential for confirming the structural integrity and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- ¹H/¹³C NMR to verify substituent positions (e.g., trifluoromethyl, piperidinyloxy, and sulfonyl groups).

- 2D NMR (COSY, HSQC) to resolve overlapping signals in the aromatic and piperidine regions .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular formula (e.g., [M+H]+ ion).

- HPLC-PDA : Purity assessment (>95%) with a C18 column and gradient elution (acetonitrile/water + 0.1% formic acid) .

Q. What preliminary biological screening assays are appropriate for this compound?

Methodological Answer:

- Kinase Inhibition Assays : Prioritize kinases with structural homology to the trifluoromethylpyridine motif (e.g., tyrosine kinases) using fluorescence-based ADP-Glo™ assays .

- Cellular Uptake Studies : Measure intracellular accumulation via LC-MS/MS in cell lines (e.g., HEK293) to assess permeability influenced by the sulfonyl group .

- Cytotoxicity Screening : Use MTT assays in cancer cell lines (e.g., HeLa, MCF-7) to identify baseline activity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve the compound’s potency and selectivity?

Methodological Answer:

- Systematic Substituent Variation :

- Replace the trifluoromethyl group with other electron-withdrawing groups (e.g., nitro, cyano) to modulate lipophilicity .

- Modify the piperidine ring (e.g., N-methylation, spirocyclic derivatives) to alter conformational flexibility .

- Assay Cascade :

- Test analogs in primary assays (e.g., enzymatic IC₅₀ determination).

- Validate hits in secondary assays (e.g., cell-based efficacy, selectivity panels).

- Computational Modeling :

- Perform docking studies (AutoDock Vina) to predict binding poses in target proteins.

- Use MD simulations (GROMACS) to assess stability of ligand-protein complexes .

Q. How should researchers resolve discrepancies in biological activity data across different studies?

Methodological Answer:

- Reproducibility Checks :

- Standardize assay conditions (e.g., buffer pH, ATP concentration in kinase assays).

- Use reference compounds (e.g., staurosporine for kinase inhibition) as internal controls .

- Orthogonal Assays :

- Validate enzyme inhibition data with SPR (Surface Plasmon Resonance) to measure binding kinetics.

- Confirm cellular activity via Western blotting (e.g., phospho-target protein levels) .

- Statistical Analysis :

- Apply Grubbs’ test to identify outliers in replicate experiments.

- Use ANOVA to assess inter-study variability .

Q. What strategies are recommended for studying the compound’s metabolic stability and toxicity?

Methodological Answer:

- In Vitro Metabolism :

- Incubate with human liver microsomes (HLM) and quantify parent compound depletion via LC-MS/MS. Identify metabolites using UHPLC-QTOF .

- Reactive Metabolite Screening :

- Trap electrophilic intermediates with glutathione and detect adducts via MS.

- In Silico Toxicity Prediction :

- Use ADMET Predictor™ or Schrödinger’s QikProp to estimate hepatotoxicity and hERG inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.